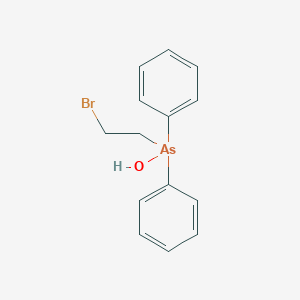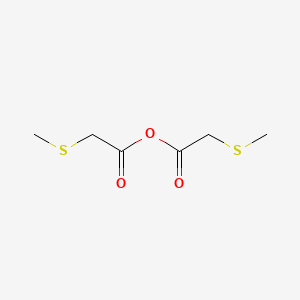
(Methylsulfanyl)acetic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylsulfanyl)acetic anhydride is an organic compound characterized by the presence of a methylsulfanyl group attached to an acetic anhydride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.
Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:
Nucleophilic Acyl Substitution: Reacts with water to form (methylsulfanyl)acetic acid, with alcohols to form esters, and with amines to form amides.
Oxidation and Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.
Common Reagents and Conditions:
Water: Hydrolysis to form (methylsulfanyl)acetic acid.
Alcohols: Formation of esters under acidic or basic conditions.
Amines: Formation of amides, often using a base to neutralize the by-product acid.
Major Products:
(Methylsulfanyl)acetic acid: Formed through hydrolysis.
Esters and Amides: Formed through reactions with alcohols and amines, respectively.
Scientific Research Applications
(Methylsulfanyl)acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including esters and amides.
Biological Studies:
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for further chemical transformations.
Mechanism of Action
The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but lacks the methylsulfanyl group.
Methanesulfonic Anhydride: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: (Methylsulfanyl)acetic anhydride is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other anhydrides. This functional group can participate in additional chemical transformations, making the compound versatile for various synthetic applications .
Properties
CAS No. |
63521-90-4 |
|---|---|
Molecular Formula |
C6H10O3S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
(2-methylsulfanylacetyl) 2-methylsulfanylacetate |
InChI |
InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3 |
InChI Key |
KSLOWBCNYMHGGH-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)OC(=O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)
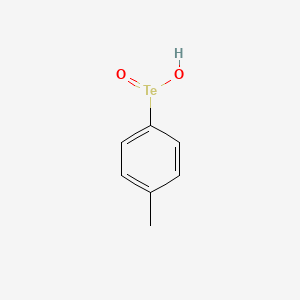
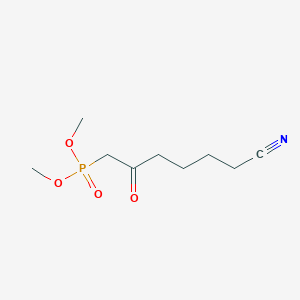
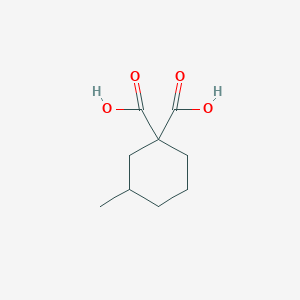
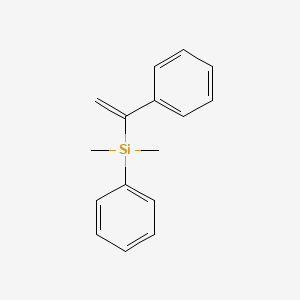
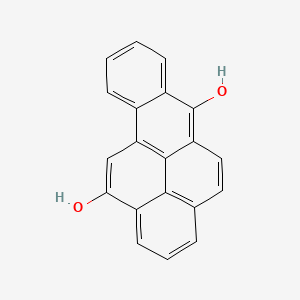

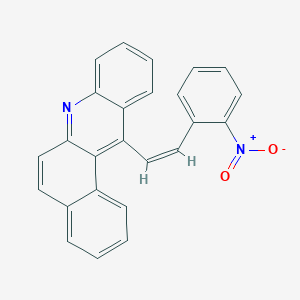
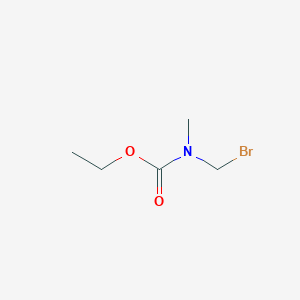
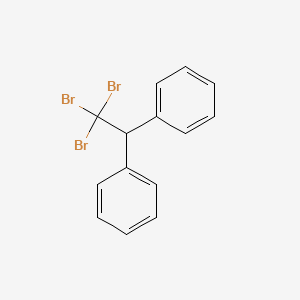
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)

